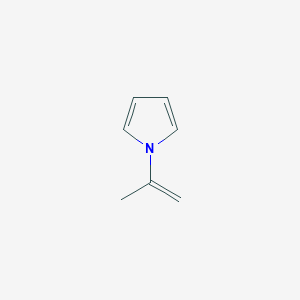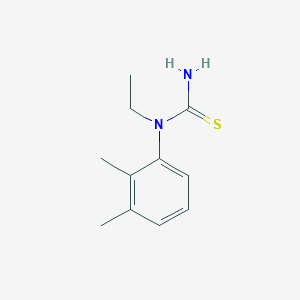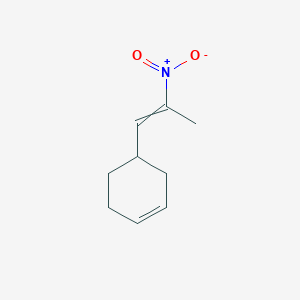![molecular formula C33H39KSi2 B12566973 potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane CAS No. 188578-26-9](/img/structure/B12566973.png)
potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane is a complex organic compound characterized by its unique structure, which includes multiple phenyl groups and trimethylsilyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane typically involves multiple steps, including the formation of intermediate compounds. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can also enhance the efficiency of industrial production.
化学反応の分析
Types of Reactions
Potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学的研究の応用
Potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon–carbon bonds.
Biology: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be used in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用機序
The mechanism by which potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane exerts its effects involves interactions with various molecular targets. These interactions can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The specific pathways involved depend on the context of its use, such as in chemical reactions or biological systems.
類似化合物との比較
Similar Compounds
Potassium organotrifluoroborate salts: These compounds are also used in Suzuki–Miyaura coupling reactions and share some similarities in their reactivity and applications.
Trimethylsilyl derivatives: Compounds with trimethylsilyl groups are commonly used in organic synthesis for protecting functional groups and enhancing reaction selectivity.
Uniqueness
Potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane is unique due to its specific combination of phenyl and trimethylsilyl groups, which confer distinct chemical properties. This uniqueness makes it valuable for specialized applications in research and industry.
特性
CAS番号 |
188578-26-9 |
|---|---|
分子式 |
C33H39KSi2 |
分子量 |
530.9 g/mol |
IUPAC名 |
potassium;[4-[3,3-diphenyl-1-(4-trimethylsilylphenyl)propyl]phenyl]-trimethylsilane |
InChI |
InChI=1S/C33H39Si2.K/c1-34(2,3)30-21-17-28(18-22-30)33(29-19-23-31(24-20-29)35(4,5)6)25-32(26-13-9-7-10-14-26)27-15-11-8-12-16-27;/h7-24,32H,25H2,1-6H3;/q-1;+1 |
InChIキー |
LSTJAVNSDMPFIJ-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=C(C=C1)[C-](CC(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)[Si](C)(C)C.[K+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,7,13,15,20,22-Hexaoxa-1,10-diazabicyclo[8.7.7]tetracosane](/img/structure/B12566895.png)

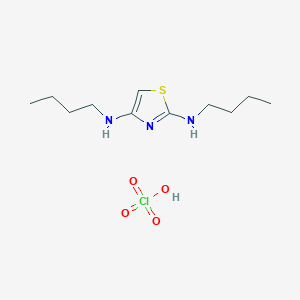
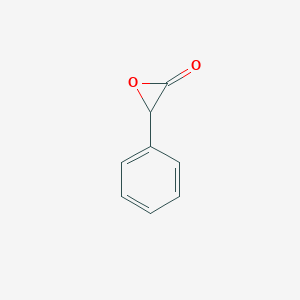
![Bicyclo[3.3.1]nonane-2,7-dione](/img/structure/B12566908.png)

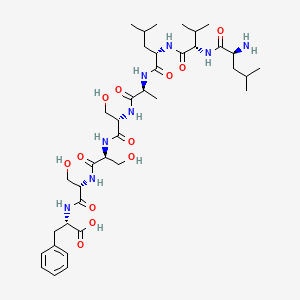
![[(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl]phosphane](/img/structure/B12566935.png)
![3-Pentanone, 1-[(4-methoxyphenyl)methoxy]-2-methyl-, (2S)-](/img/structure/B12566939.png)
